

# A Comparative Guide to the Substrate Specificity of ADAM10 and ADAM17

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## Compound of Interest

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This guide provides an objective comparison of the substrate specificities of two closely related metalloproteases, ADAM10 and ADAM17 (also known as TACE, Tumor Necrosis Factor- $\alpha$  Converting Enzyme). Understanding their distinct and overlapping substrate repertoires is critical for research into their physiological roles and for the development of specific therapeutic inhibitors. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their functional differences.

## Introduction to ADAM10 and ADAM17

ADAM10 and ADAM17 are members of the ADAM (A Disintegrin and Metalloproteinase) family of transmembrane proteins. They act as "molecular scissors," cleaving the extracellular domains of a wide variety of cell surface proteins in a process known as ectodomain shedding. This shedding can activate or inactivate substrates, releasing soluble factors that mediate cell-cell communication, signaling, and adhesion. Despite their structural similarities, ADAM10 and

ADAM17 exhibit distinct substrate preferences, which underpins their different and non-redundant roles in development and disease.

## Data Presentation: Quantitative Comparison of Substrate Cleavage

While direct comparative kinetic data for the cleavage of full-length protein substrates by ADAM10 and ADAM17 is limited in the literature, studies using fluorogenic peptide substrates provide a quantitative measure of their intrinsic enzymatic activity and specificity. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters for Fluorogenic Peptide Substrates

Substrate (Fluorophore/Quencher)	Enzyme	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Substrate 4 (TNFα-based)	ADAM10	1.8 ± 0.2	0.28 ± 0.03	1.56 × 10 <sup>5</sup>	[1]
	ADAM17	10.0 ± 1.0	0.14 ± 0.01	1.40 × 10 <sup>4</sup>	[1]
Substrate 5 (TNFα-based with P5' Pro)	ADAM10	1.9 ± 0.3	0.03 ± 0.004	1.58 × 10 <sup>4</sup>	[1]
	ADAM17	7.2 ± 0.6	0.2 ± 0.02	2.78 × 10 <sup>4</sup>	[1]
PEPDAB010 (TNFα-based)	ADAM10	-	-	7.3 × 10 <sup>2</sup>	[2]
	ADAM17	-	-	6.3 × 10 <sup>4</sup>	[2]
PEPDAB005	ADAM10	-	-	6.2 × 10 <sup>3</sup>	[3]
ADAM17	-	-	Excellent Substrate	[3]	

Note: The specific sequences of the peptide substrates can be found in the cited literature. A higher  $k_{cat}/K_m$  value indicates greater catalytic efficiency.

Table 2: Overview of Key Substrate Differences

Substrate	Predominant Sheddase	Context/Stimulus	Key Outcome	References
Notch1	ADAM10	Ligand-dependent signaling	Activation of Notch pathway, crucial for development	[4][5][6]
ADAM17	Ligand-independent signaling (e.g., EDTA stimulation)	Non-physiological activation	[4][5][7]	
TNF- $\alpha$	ADAM17	Phorbol ester (PMA) and other inflammatory stimuli	Release of pro-inflammatory cytokine	[8][9][10]
ADAM10	Can cleave in the absence of ADAM17, but not the principal sheddase	Minor contribution to TNF- $\alpha$ shedding	[8]	
<b>EGFR Ligands</b>				
TGF- $\alpha$ , Amphiregulin, HB-EGF, Epiregulin	ADAM17	Constitutive and PMA-stimulated shedding	EGFR pathway activation	[8]
EGF, Betacellulin	ADAM10	Constitutive shedding	EGFR pathway activation	
Amyloid Precursor Protein (APP)	ADAM10	Constitutive $\alpha$ -secretase activity	Non-amyloidogenic processing, generation of sAPP $\alpha$	[11][12][13]

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ADAM17	Can contribute to $\alpha$ -secretase activity	Minor role compared to ADAM10	[11]
L-selectin	ADAM17	Constitutive and stimulated shedding	Regulation of leukocyte adhesion [8][10]

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## Experimental Protocols

A variety of experimental approaches are employed to determine the substrate specificity of ADAM10 and ADAM17. Below are summaries of key methodologies.

### In Vitro Fluorogenic Peptide Cleavage Assay

This assay provides a direct measure of the enzymatic activity of purified ADAM10 and ADAM17 against a synthetic peptide substrate.

**Principle:** A short peptide containing the cleavage site of a known substrate is synthesized with a fluorescent reporter molecule at one end and a quencher molecule at the other. In the intact peptide, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Methodology:

- Reagents:
  - Recombinant, purified ADAM10 or ADAM17 ectodomain.
  - Fluorogenic peptide substrate (e.g., based on the TNF $\alpha$  cleavage site) dissolved in DMSO.[14]
  - Assay Buffer: 25mM Tris, pH 8, with 6 x 10<sup>-4</sup>% Brij-35. For some applications, 10mM CaCl<sub>2</sub> is included, though it may not be required for ADAM10 and ADAM17.[14]
- Procedure:

1. In a 96-well black plate, add the assay buffer.
  2. Add the ADAM enzyme to the wells.
  3. To initiate the reaction, add the fluorogenic peptide substrate to the wells. The final concentration of DMSO should be kept below 1%.
  4. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a Dabcyl/FAM pair).[3][14]
  5. Measure the increase in fluorescence intensity at regular intervals over a set period.
- Data Analysis:
    - The initial velocity of the reaction is determined from the linear phase of the fluorescence curve.
    - By varying the substrate concentration, kinetic parameters such as  $K_m$  and  $V_{max}$  can be determined using Michaelis-Menten kinetics.[15] The catalytic efficiency ( $k_{cat}/K_m$ ) can then be calculated.

## Cell-Based Shedding Assays

These assays assess the ability of ADAM10 and ADAM17 to cleave their substrates in a more physiological, cellular context.

Principle: The shedding of a specific substrate from the cell surface is measured in cells with normal, reduced (via siRNA), or absent (from knockout mice) expression of ADAM10 or ADAM17. The amount of shed ectodomain in the cell culture supernatant is quantified.

Methodology:

- Cell Culture:
  - Use cell lines that endogenously express the substrate of interest. Mouse Embryonic Fibroblasts (MEFs) from ADAM10 or ADAM17 knockout mice are commonly used.[8]

- Alternatively, transiently transfect cells with a plasmid encoding the substrate, often tagged with a reporter like alkaline phosphatase (AP).
- For knockdown experiments, transfect cells with specific siRNAs targeting ADAM10 or ADAM17.<sup>[16]</sup>
- Stimulation and Inhibition:
  - Cells can be treated with stimuli to induce shedding, such as phorbol-12-myristate-13-acetate (PMA) to activate ADAM17, or ionomycin to activate ADAM10.
  - Specific inhibitors can also be used to block the activity of one or both proteases.
- Sample Collection and Analysis:
  - After a defined incubation period, collect the cell culture supernatant.
  - Quantify the amount of the shed ectodomain in the supernatant using methods such as:
    - ELISA: For specific quantification of the shed protein.
    - Western Blot: To detect the shed protein.
    - AP Activity Assay: If the substrate is AP-tagged, the enzymatic activity of AP in the supernatant is measured.
- Data Analysis:
  - Compare the amount of shed substrate in the different experimental conditions (e.g., wild-type vs. knockout cells, or control siRNA vs. ADAM-specific siRNA) to determine the contribution of each protease to the shedding of the substrate.

## Proteomic Identification of Substrates

Unbiased, large-scale approaches are used to identify the full spectrum of substrates for ADAM10 and ADAM17.

Principle: The secretome (the collection of all proteins released by cells) of cells with and without active ADAM10 or ADAM17 is compared using mass spectrometry. Proteins that are less abundant in the secretome of ADAM-deficient cells are considered potential substrates.

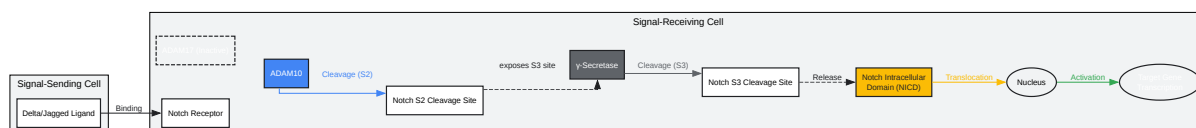
Methodology (e.g., SPECS - Secretome Protein Identification with Click Sugars):

- Metabolic Labeling:
  - Culture cells (e.g., wild-type and ADAM10 knockout neurons) in the presence of a modified sugar (e.g., an azide-containing sialic acid precursor) that is incorporated into glycoproteins.[\[17\]](#)
- Enrichment of Glycoproteins:
  - Collect the cell culture supernatant.
  - Use click chemistry to attach biotin to the azide-modified sugars on the secreted glycoproteins.
  - Enrich the biotinylated glycoproteins using streptavidin beads.
- Mass Spectrometry:
  - Digest the enriched proteins into peptides.
  - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[18\]](#)[\[19\]](#)
- Data Analysis:
  - Identify and quantify the proteins in the secretomes of the different cell populations.
  - Proteins that show a significant decrease in abundance in the secretome of ADAM-deficient cells are identified as candidate substrates.

## Mandatory Visualization

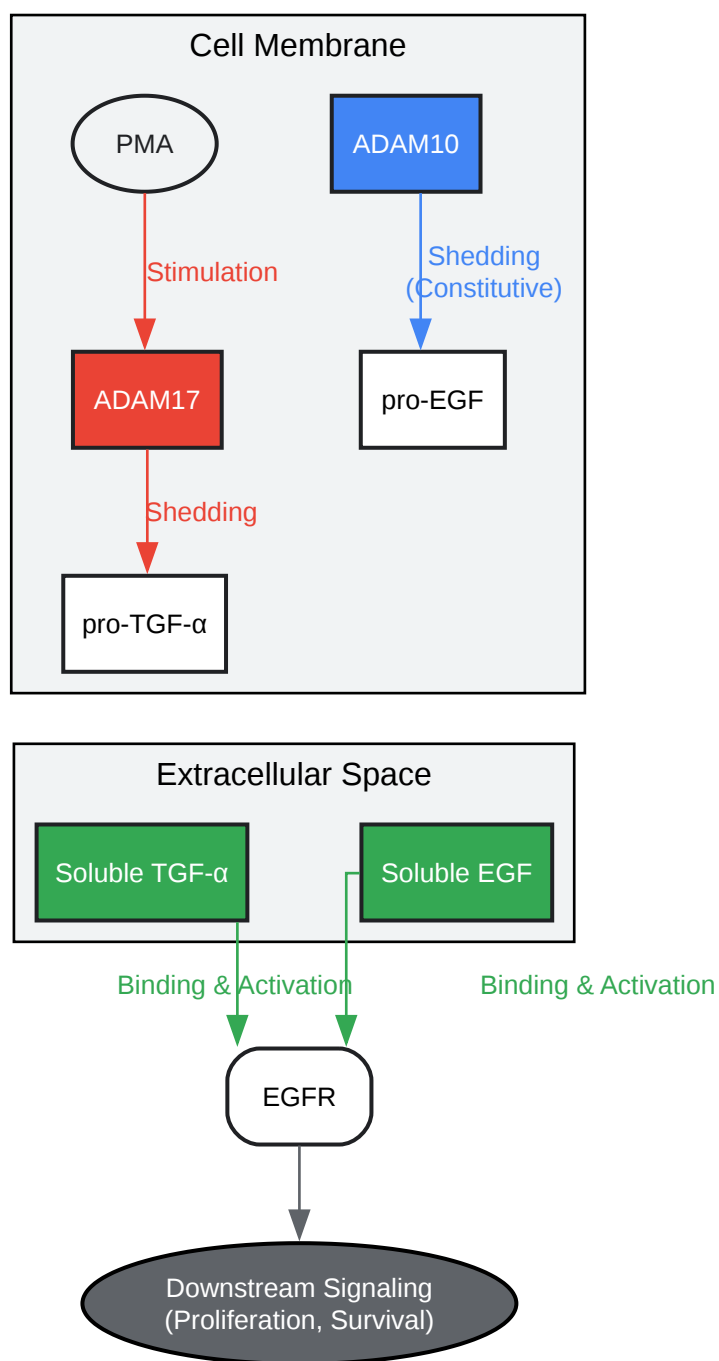
### Signaling Pathways

The differential substrate specificity of ADAM10 and ADAM17 has profound consequences for key signaling pathways.



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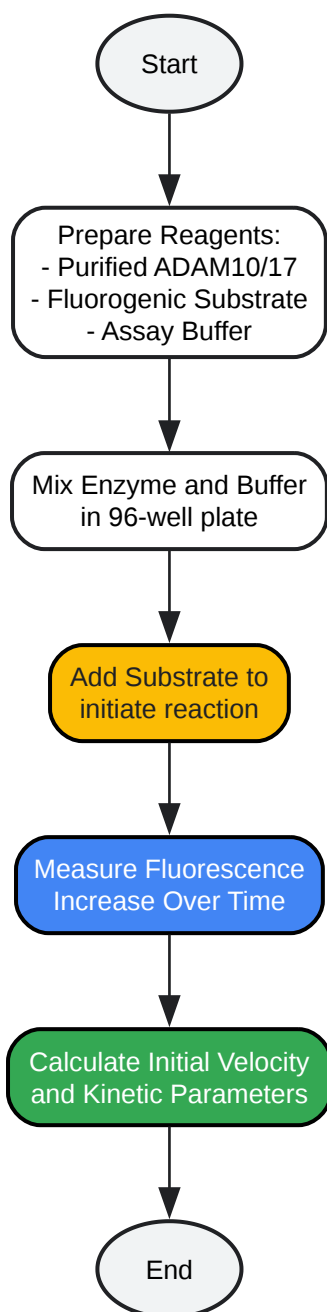
Caption: Ligand-dependent Notch signaling is primarily mediated by ADAM10.



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Caption: Differential shedding of EGFR ligands by ADAM10 and ADAM17.

## Experimental Workflows



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Caption: Workflow for an in vitro fluorogenic peptide cleavage assay.

## Conclusion

ADAM10 and ADAM17, while closely related, have distinct substrate specificities that are fundamental to their unique biological roles. ADAM10 is the primary sheddase for ligand-dependent Notch signaling and the constitutive shedding of certain EGFR ligands, while

ADAM17 is the key enzyme for shedding TNF- $\alpha$  and another subset of EGFR ligands, often in response to cellular stimulation. The choice of experimental system is crucial for accurately dissecting their individual contributions. A thorough understanding of their differential substrate preferences, supported by quantitative data and robust experimental design, is essential for the development of selective inhibitors for therapeutic intervention in diseases such as cancer, inflammation, and neurodegenerative disorders.

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